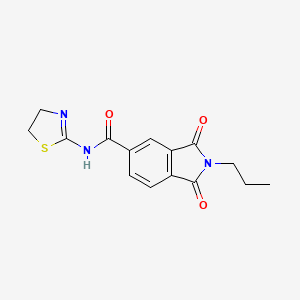
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide, also known as DT-010, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide also modulates the activity of various neurotransmitter receptors, including dopamine and GABA receptors, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anti-inflammatory and anti-tumor effects by reducing the production of pro-inflammatory cytokines and inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is its high potency and selectivity for acetylcholinesterase inhibition, which makes it a promising candidate for the treatment of neurological disorders. However, its limited solubility in water and poor pharmacokinetic properties may limit its clinical application.
Direcciones Futuras
There are several potential future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide's potential as a therapeutic agent for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide is synthesized through a multi-step process that involves the reaction of thiosemicarbazide with 2-bromoacetophenone, followed by cyclization with maleic anhydride and further modification with propionic anhydride. The final product is obtained through recrystallization and purification using various solvents.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propyl-5-isoindolinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-6-18-13(20)10-4-3-9(8-11(10)14(18)21)12(19)17-15-16-5-7-22-15/h3-4,8H,2,5-7H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONKXUIHYNKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

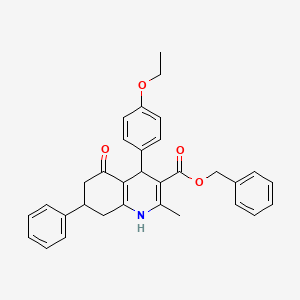

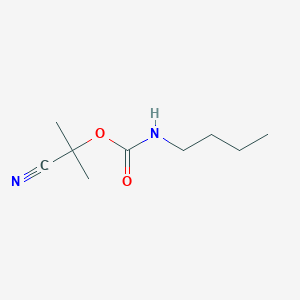
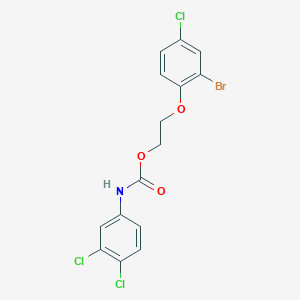
![2-chloro-N-[2-(2-pyrazinylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5176278.png)
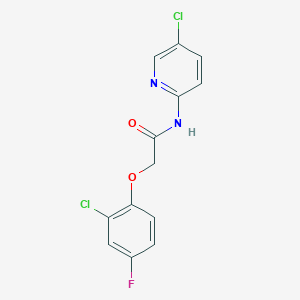
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyrazinyl)ethyl]acetamide](/img/structure/B5176301.png)
![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
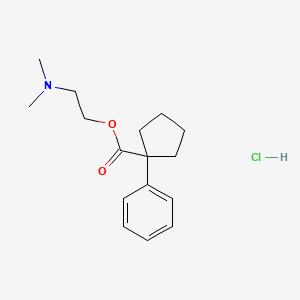
![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)

![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B5176331.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)